molecular formula C11H14B3NO3 B6273026 pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane CAS No. 2149634-75-1

pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane

Cat. No.: B6273026
CAS No.: 2149634-75-1
M. Wt: 240.7
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Description

Overview of Cyclic Boron-Oxygen Architectures

Cyclic boron-oxygen architectures are a diverse group of compounds characterized by the presence of alternating boron and oxygen atoms in a ring structure. Among the most well-studied of these are boroxines, which are the cyclic anhydrides of boronic acids. The parent compound, boroxine (B1236090) (H₃B₃O₃), consists of a planar six-membered ring of alternating boron and hydrogen-substituted oxygen atoms.

The structure of the boroxine ring is isoelectronic with benzene. This has led to investigations into its potential aromatic character. However, it is generally accepted that triorganoboroxines possess limited aromaticity. The boron atoms in the boroxine ring are typically sp² hybridized, resulting in a trigonal planar geometry and the presence of a vacant p-orbital on each boron atom. This electron deficiency is a key feature of boroxine chemistry, rendering them Lewis acidic.

The bond lengths within the boroxine ring are influenced by the substituents attached to the boron atoms. For instance, in ethyl-substituted boroxine, the B-O bond lengths are approximately 1.384 Å, and the B-C bond lengths are about 1.565 Å. The planarity of the boroxine ring is a defining characteristic, with bond angles close to 120°.

In the solid state, boroxine molecules can exhibit interesting packing arrangements. For example, phenyl-substituted boroxines can stack in a way that allows for interaction between the vacant p-orbitals of the boron atoms and the π-electrons of the phenyl rings of adjacent molecules. This can lead to the formation of tubular structures.

Significance of Boron in Dynamic Covalent Chemistry and Materials Science

Boron-containing compounds, particularly those with reversible covalent bonds, have become increasingly important in the fields of dynamic covalent chemistry and materials science. researchgate.net The reversible formation of boroxine rings from boronic acids through dehydration is a prime example of dynamic covalent chemistry. academicjournals.org This equilibrium can be controlled by the addition or removal of water, allowing for the construction and deconstruction of complex molecular architectures. rsc.org

This reversible nature is highly advantageous for the development of "smart" materials with self-healing or recyclable properties. rsc.org The ability of the system to self-correct during the formation of organized structures, such as covalent organic frameworks (COFs), is a direct result of the reversibility of the boroxine formation reaction. academicjournals.orgrsc.org

The Lewis acidity of the boron centers in boroxines and other organoboron compounds allows for dative bonding with Lewis bases, such as nitrogen-containing compounds. This interaction is also often reversible and can be used to modulate the properties of materials. The formation of boroxine-ligand adducts is a key aspect of their chemistry and has been exploited in various applications. researchgate.net

In materials science, boron compounds are utilized in a wide range of applications, from the production of high-strength, lightweight materials to their use in electronics and ceramics. matrix-fine-chemicals.comresearchgate.net The unique electronic properties of boron, being electron-deficient, contribute to its utility in these advanced materials. cymitquimica.com

Specific Focus: Triethenyl-1,3,5,2,4,6-Trioxatriborinane and its Pyridine (B92270) Adduct

Triethenyl-1,3,5,2,4,6-trioxatriborinane is a specific boroxine derivative where each boron atom is substituted with a vinyl (ethenyl) group. This compound serves as a valuable building block in organic synthesis and polymer chemistry due to the presence of the reactive vinyl groups.

PropertyValue
Molecular Formula C₆H₉B₃O₃
Molecular Weight 161.57 g/mol
CAS Number 92988-08-4

The pyridine adduct of triethenyl-1,3,5,2,4,6-trioxatriborinane is formed through the interaction of the Lewis acidic boron centers of the boroxine ring with the lone pair of electrons on the nitrogen atom of pyridine. This results in the formation of a dative bond between one of the boron atoms and the pyridine molecule.

The formation of such an adduct significantly alters the geometry and electronic properties of the boroxine ring. The boron atom involved in the adduct formation changes its hybridization from sp² to sp³, adopting a tetrahedral geometry. This, in turn, causes a distortion of the otherwise planar boroxine ring.

Structural studies of similar boroxine-pyridine adducts have shown that the B-O bond lengths involving the tetracoordinate boron atom are elongated compared to those of the trigonal planar boron atoms within the same ring. academicjournals.org For instance, in one study of a related adduct, the B-O bond distances for the sp³ hybridized boron were in the range of 1.447-1.468 Å, while the B-O bonds for the sp² boron atoms were shorter, in the range of 1.346-1.381 Å. academicjournals.orgacademicjournals.org Similarly, the B-C bond to the sp³ hybridized boron is typically longer than the B-C bonds to the sp² hybridized boron atoms. academicjournals.org The B-N dative bond length in such adducts is typically around 1.6 Å. academicjournals.org

The formation of the pyridine adduct can be represented by the following equilibrium:

C₆H₉B₃O₃ + C₅H₅N ⇌ C₆H₉B₃O₃·C₅H₅N

This interaction is a key example of the Lewis acid-base chemistry that is central to the reactivity of boroxines.

CompoundMolecular FormulaMolecular WeightCAS Number
PyridineC₅H₅N79.10 g/mol 110-86-1
Triethenyl-1,3,5,2,4,6-trioxatriborinaneC₆H₉B₃O₃161.57 g/mol 92988-08-4
Pyridine; triethenyl-1,3,5,2,4,6-trioxatriborinaneC₁₁H₁₄B₃NO₃240.67 g/mol 442850-89-7

Properties

CAS No.

2149634-75-1

Molecular Formula

C11H14B3NO3

Molecular Weight

240.7

Purity

90

Origin of Product

United States

Synthetic Methodologies for Triethenyl 1,3,5,2,4,6 Trioxatriborinane and Its Adducts

Precursor Synthesis: Ethenylboronic Acid Derivatives

The foundational precursors to triethenyl-1,3,5,2,4,6-trioxatriborinane are ethenylboronic acid derivatives, commonly known as vinylboronates. These compounds are synthesized through two primary methodologies: hydroboration of alkynes and palladium-catalyzed cross-coupling reactions.

Hydroboration Approaches to Vinylboronates

Hydroboration is a powerful and atom-economical method for the synthesis of vinylboronates from alkynes. This reaction involves the addition of a boron-hydride bond across a carbon-carbon triple bond. The choice of hydroborating agent and catalyst is crucial for achieving high regioselectivity and stereoselectivity.

Key Findings from Research:

Reagents and Selectivity: While BH3 can be used, dialkylboranes like di-siamylborane (“Sia2BH”) or 9-Borabicyclo[3.3.1]nonane (9-BBN) generally provide higher yields for alkyne hydroboration. masterorganicchemistry.com The use of bulkier boranes (R2BH) enhances anti-Markovnikov selectivity, where the boron atom adds to the less substituted carbon of the alkyne. masterorganicchemistry.com Catecholborane is another effective reagent that cleanly yields vinyl boronic esters. masterorganicchemistry.com

Stereochemistry: The hydroboration of terminal alkynes typically proceeds via a syn-addition, resulting in the formation of (E)-vinylboranes. rsc.org However, trans-hydroboration to form Z-vinylboranes is also possible using specific catalytic systems. rsc.org

Catalysis: A variety of transition metal catalysts, including those based on rhodium, iridium, ruthenium, palladium, and cobalt, have been developed to improve the efficiency and selectivity of alkyne hydroboration. rsc.orggoogle.com More recently, vanadium complexes have been shown to catalyze the cis-selective anti-Markovnikov hydroboration of alkynes with high turnover numbers. acs.org Platinum catalysts, such as a combination of PtCl₂, XPhos, and Et₃SiH, offer an operationally simple and general method for producing vinyl boronates with good to excellent yields and regioselectivity, tolerating a wide range of functional groups. chemistryviews.org Group 4 metal complexes have also been explored, with a titanium complex demonstrating effective catalysis for the facile hydroboration of terminal alkynes to yield exclusively E-isomers. acs.org

Catalyst SystemAlkyne TypeSelectivityKey Advantages
Dialkylboranes (e.g., 9-BBN)TerminalHigh anti-MarkovnikovHigh yields
CatecholboraneTerminalClean formation of vinyl boronic estersUseful for subsequent Suzuki coupling
Vanadium ComplexesTerminal Aryl & Aliphaticcis-selective, anti-MarkovnikovHigh turnover numbers, functional group tolerance
Platinum/XPhos/Et₃SiHTerminalHigh regioselectivityOperational simplicity, broad functional group tolerance
Titanium Amidophosphine–Borane (B79455)TerminalExclusive E-isomersHigh efficiency

Palladium-Catalyzed Cross-Coupling Strategies for 1-Alkenylboronic Esters

Palladium-catalyzed cross-coupling reactions provide an alternative and versatile route to 1-alkenylboronic esters. The most prominent of these is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate. libretexts.orglibretexts.org For the synthesis of vinylboronates, a variation known as the Miyaura borylation is particularly relevant.

Key Findings from Research:

Miyaura Borylation: This reaction enables the synthesis of boronates by the cross-coupling of bis(pinacolato)diboron (B136004) (B₂pin₂) with vinyl halides or triflates. organic-chemistry.orgorganic-chemistry.org The resulting pinacol (B44631) esters are stable enough for chromatographic purification and can be used directly in subsequent Suzuki couplings. organic-chemistry.org

Catalytic Cycle: The general mechanism for palladium-catalyzed cross-coupling involves three key steps: oxidative addition of the vinyl halide to the Pd(0) complex, transmetalation with the diboron (B99234) reagent, and reductive elimination to yield the vinylboronate and regenerate the Pd(0) catalyst. libretexts.orglibretexts.orgnobelprize.org

Reaction Conditions: The success of the Miyaura borylation is highly dependent on the choice of base. Weaker bases like potassium acetate (B1210297) (KOAc) or potassium phenoxide (KOPh) are often used to prevent the competing Suzuki coupling of the newly formed vinylboronate. organic-chemistry.org The choice of ligands, such as SPhos, can also be critical, especially when using less reactive vinyl chlorides. rsc.org

Substrate Scope: This methodology has a broad substrate scope, allowing for the synthesis of vinylboronates from a variety of vinyl halides and triflates. nih.gov It is particularly useful for preparing functionalized vinylboronates that may not be accessible through other methods. researchgate.net

ReactionCoupling PartnersCatalystBaseKey Features
Miyaura BorylationVinyl Halide/Triflate + Bis(pinacolato)diboronPdCl₂(PPh₃)₂, Pd(OAc)₂/SPhosKOAc, KOPh, CsFMild conditions, broad functional group tolerance, stable products

Boroxine (B1236090) Formation: Dehydration of Ethenylboronic Acids

The core structure of triethenyl-1,3,5,2,4,6-trioxatriborinane is a boroxine, which is the cyclotrimeric anhydride (B1165640) of ethenylboronic acid. This six-membered ring, composed of alternating boron and oxygen atoms, is formed through the dehydration of three molecules of the corresponding boronic acid. wiley-vch.dewikipedia.org

Controlled Dehydration Techniques for Triethenyl-1,3,5,2,4,6-Trioxatriborinane

The formation of the boroxine ring is a reversible equilibrium process that can be controlled by the removal of water. researchgate.netclockss.org

Key Findings from Research:

Thermal Dehydration: A common method for boroxine synthesis is the thermal dehydration of boronic acids, often involving azeotropic removal of water with a suitable solvent. nih.gov Simply heating the boronic acid can be sufficient to drive the equilibrium towards the boroxine. clockss.org

Chemical Dehydrating Agents: Exhaustive drying over strong dehydrating agents like sulfuric acid or phosphorus pentoxide can also be employed to form boroxines. wiley-vch.denih.gov

Solvent Effects: In some instances, boroxine formation can occur by simply warming the boronic acid in an anhydrous solvent such as carbon tetrachloride or chloroform. nih.gov

In Situ Generation: The equilibrium between boronic acids and boroxines is dynamic. In many applications, such as Suzuki-Miyaura coupling, the boroxine can serve as a stable precursor that hydrolyzes in situ under aqueous basic conditions to generate the active boronic acid. orgsyn.org

Role of Reaction Conditions in Boroxine Cyclotrimerization

The equilibrium between a boronic acid and its corresponding boroxine is influenced by several factors, including temperature, concentration, and the electronic nature of the substituents on the boron atom.

Key Findings from Research:

Thermodynamics: Boroxine formation is an entropically driven process due to the release of three water molecules. researchgate.netclockss.org For phenylboroxine formation in CDCl₃, the process is endothermic (ΔH = 14.3 kJ mol⁻¹) but favored by the increase in entropy (ΔS = 37.8 J K⁻¹ mol⁻¹). researchgate.net

Substituent Effects: The stability of the boroxine ring is subject to substituent effects. A study using ¹H NMR spectroscopy found that for arylboroxines, electron-donating groups on the aromatic ring support the formation of the boroxine. researchgate.netclockss.org Conversely, boroxines with para electron-withdrawing groups have smaller equilibrium constants for formation, which is attributed to the increased electrophilicity of the boron, facilitating the reverse reaction (hydrolysis). wiley-vch.de

Reversibility: The conversion between boronic acids and boroxines is reversible at room temperature. wiley-vch.deresearchgate.net Phenylboronic acid, for instance, gradually dehydrates to its boroxine upon standing at room temperature, while recrystallization of the boroxine from water regenerates the boronic acid. clockss.org

Formation of the Pyridine (B92270) Adduct: "Pyridine, Triethenyl-1,3,5,2,4,6-Trioxatriborinane"

The vacant p-orbital on the sp²-hybridized boron atoms in the boroxine ring makes it a Lewis acid, capable of forming adducts with Lewis bases such as pyridine. wiley-vch.dewikipedia.org The formation of the pyridine adduct of triethenyl-1,3,5,2,4,6-trioxatriborinane serves to stabilize the otherwise unstable vinylboronic acid. orgsyn.org

Key Findings from Research:

Lewis Acid-Base Interaction: Pyridine acts as an N-donor Lewis base, coordinating to one of the boron atoms in the triethenylboroxine ring. researchgate.netresearchgate.net This interaction forms a stable, solid complex. orgsyn.org

Stabilization of Vinylboronic Acid: Vinylboronic acid itself is prone to polymerization upon attempted isolation. The pyridine-promoted cyclotrimerization into the trivinylboroxane, followed by adduct formation, provides an atom-economical method to stabilize this valuable reagent. orgsyn.org

Structural Evidence: X-ray crystallographic studies of related adducts, such as the pyridine-phenylboroxine adduct, confirm the coordination of the pyridine nitrogen to a boron atom of the boroxine ring. clockss.org

Reversibility and Dynamics: NMR studies on the pyridine-phenylboroxine adduct show that the coordination is a reversible process. At room temperature, the rate of formation and dissociation of the coordinate bond is fast on the NMR timescale. clockss.org The addition of N-donor Lewis bases like pyridine can promote the reversible formation of boroxine adducts. researchgate.net This adduct, often referred to as trivinylboroxane-pyridine complex, is commercially available and serves as a convenient and bench-stable source of vinylboronic acid for various chemical transformations. orgsyn.org

Lewis Acid-Base Coordination Dynamics in Adduct Formation

The formation of an adduct between pyridine and triethenyl-1,3,5,2,4,6-trioxatriborinane is a classic example of a Lewis acid-base interaction. The boroxine ring, a cyclic anhydride of three boronic acid molecules, functions as a Lewis acid due to the electron-deficient nature of its boron atoms. Conversely, the nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a Lewis base. The coordination involves the donation of this electron pair from the pyridine nitrogen to one of the boron atoms in the boroxine ring, forming a dative B-N bond.

This coordination significantly impacts the structural and physical properties of the boroxine. The parent triphenylboroxine, for instance, has a nearly flat and regular hexagonal structure. However, upon coordination with pyridine, this planarity is distorted. This structural change leads to altered physical properties, such as increased solubility. Pyridine-boroxine adducts exhibit high solubility in solvents like chloroform, a direct consequence of the distortion of the boroxine ring caused by the pyridine coordination.

The interaction between pyridine and boroxines is a dynamic equilibrium, involving rapid association and dissociation of the pyridine ligand. This dynamic nature has been quantified through variable temperature NMR experiments for similar adducts. For the pyridine-triphenylboroxine adduct, the activation energy for the intermolecular association-dissociation process has been determined to be 39 kJ/mol. This value provides insight into the strength and lability of the B-N coordinate bond.

Thermodynamic Data for Lewis Base-Boroxine Adducts
AdductActivation Energy of Association-Dissociation (kJ/mol)Key Structural Feature
Pyridine-Triphenylboroxine39Distortion of the flat boroxine ring
7-Azaindole-Triphenylboroxine34Assisted by hydrogen bonding

Synthetic Routes to Pyridine-Boroxine Complexes

The synthesis of pyridine-boroxine complexes, such as pyridine; triethenyl-1,3,5,2,4,6-trioxatriborinane, is typically a two-stage process. The first stage involves the synthesis of the substituted boroxine itself, followed by its complexation with pyridine.

Substituted boroxines are generally prepared through the dehydration of the corresponding boronic acids. For triethenyl-1,3,5,2,4,6-trioxatriborinane (also known as trivinylboroxine), the precursor is vinylboronic acid. The dehydration can be accomplished by heating, which causes three molecules of the boronic acid to condense, eliminating three molecules of water to form the cyclic boroxine ring. This reversible process means that the recrystallization of the boroxine from water can hydrolyze it back to the boronic acid.

Once the triethenyl-1,3,5,2,4,6-trioxatriborinane is formed, the second stage is the adduct formation with pyridine. This is typically a straightforward complexation reaction. A common and simple method involves mixing the boroxine with the pyridine derivative. The Lewis acid-base reaction proceeds to yield the solid, crystalline pyridine-boroxine adduct. The resulting product, vinylboronic anhydride pyridine complex, is a stable solid at room temperature.

General Synthetic Scheme for Pyridine-Boroxine Adducts
StepReaction TypeReactantsProductTypical Conditions
1Dehydration/Condensation3x Vinylboronic AcidTriethenyl-1,3,5,2,4,6-trioxatriborinane + 3x H₂OHeating
2Lewis Acid-Base Adduct FormationTriethenyl-1,3,5,2,4,6-trioxatriborinane + PyridinePyridine; triethenyl-1,3,5,2,4,6-trioxatriborinaneDirect mixing of reactants

Structural and Mechanistic Investigations of Pyridine Triethenyl 1,3,5,2,4,6 Trioxatriborinane

Advanced Spectroscopic Analysis of Adduct Structure and Bonding

Spectroscopic methods are powerful tools for probing the formation and nature of the coordinate bond between the pyridine (B92270) nitrogen and one of the boron atoms of the boroxine (B1236090) ring.

Nuclear Magnetic Resonance (NMR) Studies of Coordination and Exchange Phenomena

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence of the coordination of pyridine to the trivinylboroxine ring. Upon adduct formation, a notable downfield shift is observed for the signals of the pyridine protons. This deshielding effect is a direct consequence of the donation of electron density from the nitrogen atom to the Lewis acidic boron center, which reduces the electron density on the pyridine ring.

For instance, the α-protons (adjacent to the nitrogen) of pyridine, which typically appear around δ 8.6 ppm, experience the most significant downfield shift, while the β- and γ-protons also shift to a lower field. This phenomenon is consistent with the formation of a formal positive charge on the nitrogen atom upon coordination.

Furthermore, ¹H NMR studies on related pyridine-boroxine systems have shown that at room temperature, the pyridine ligand can be involved in a fast exchange process on the NMR time scale. This is often evidenced by the observation of averaged signals or broadened peaks, indicating a reversible coordination bond. In cases where only one boron atom of the boroxine ring is coordinated, the protons of the vinyl groups attached to the boroxine may show distinct signals, reflecting the change in symmetry from the free boroxine. For example, studies on phenylboroxine adducts show a splitting of the phenyl proton signals into a 2:1 ratio, corresponding to the two uncoordinated and one coordinated B-phenyl groups.

¹¹B NMR spectroscopy is also highly informative. The boron atoms in a free boroxine ring are tricoordinate and typically resonate in the region of δ 30-33 ppm. Upon coordination with pyridine, the boron atom involved in the B-N dative bond becomes tetracoordinate. This change in coordination number and geometry from trigonal planar to tetrahedral results in a significant upfield shift in the ¹¹B NMR spectrum for the coordinated boron atom, often to a region higher than 0 ppm, while the signals for the two uncoordinated boron atoms remain at lower field.

ProtonTypical Chemical Shift (δ ppm) in Free PyridineExpected Chemical Shift (δ ppm) in Coordinated Adduct
α-H (ortho)~8.6> 8.6 (Downfield shift)
β-H (meta)~7.2> 7.2 (Downfield shift)
γ-H (para)~7.6> 7.6 (Downfield shift)

Vibrational Spectroscopy (IR) Insights into Bond Formation

Infrared (IR) spectroscopy offers valuable insights into the changes in bond vibrations upon the formation of the pyridine-trivinylboroxine adduct. The coordination of the pyridine nitrogen to a boron atom perturbs the electronic structure of the pyridine ring, leading to characteristic shifts in its vibrational frequencies.

Several internal vibrational modes of the pyridine ring are sensitive to this coordination. One of the most diagnostic shifts is the in-plane ring breathing mode, which appears at approximately 992 cm⁻¹ in free pyridine. Upon coordination, this band typically shifts to a higher frequency, often above 1010 cm⁻¹, which is a well-recognized indicator of bond formation with a Lewis acid. Other ring vibrations, such as those around 1439 cm⁻¹ and 1583 cm⁻¹, also experience shifts to higher wavenumbers.

The formation of the B-N bond also introduces new vibrational modes and affects the vibrations within the boroxine ring. The strong B-O stretching vibrations of the boroxine ring are expected to be perturbed, particularly the mode associated with the boron atom that becomes tetracoordinate. The change in geometry at this boron center from sp² to sp³ hybridization alters the force constants of the adjacent B-O bonds. Additionally, the absence of a broad O-H stretching band in the 3200-3400 cm⁻¹ region confirms that the precursor, vinylboronic acid, has fully condensed to form the anhydrous boroxine ring.

Vibrational ModeTypical Frequency (cm⁻¹) in Free PyridineExpected Frequency (cm⁻¹) in Coordinated Adduct
Pyridine Ring Breathing~992> 1010 (Shift to higher frequency)
Pyridine Ring Vibration~1439> 1445 (Shift to higher frequency)
Pyridine Ring Vibration (C=C, C=N)~1583> 1600 (Shift to higher frequency)

Crystallographic Analysis of Solid-State Structures

Elucidation of Boron-Nitrogen Dative Bonds in Boroxine Adducts

Single-crystal X-ray diffraction studies on related pyridine-boron adducts confirm the presence of a dative covalent bond between the pyridine nitrogen and a boron atom. The length of this B-N bond is a key indicator of the strength of the Lewis acid-base interaction. In analogous structures, such as pyridine-borane and pyridine-boric acid, the B-N bond lengths have been calculated to be approximately 1.64 Å and 1.73 Å, respectively. For pyridine adducts of boroxines, the B-N dative bond distance is expected to fall within this range, typically around 1.6-1.7 Å. This distance is significantly shorter than the sum of the van der Waals radii, indicating a strong covalent interaction. The geometry around the coordinated boron atom changes from trigonal planar in the free boroxine to approximately tetrahedral in the adduct, with bond angles approaching the ideal 109.5°.

Conformational Changes and Boroxine Ring Distortion upon Pyridine Coordination

A significant structural consequence of pyridine coordination is the distortion of the boroxine ring. In its free state, the six-membered B₃O₃ ring of trivinylboroxine is essentially planar due to the sp² hybridization of all boron and oxygen atoms. However, when one of the boron atoms accepts an electron pair from pyridine, its hybridization changes to sp³, adopting a tetrahedral geometry.

This geometric change at one boron center forces the B₃O₃ ring out of planarity. The ring adopts a puckered or envelope-like conformation to accommodate the new tetrahedral center. This distortion relieves ring strain that would be induced if the ring were to remain planar with one sp³-hybridized atom. Crystallographic data from related adducts show that the bond lengths and angles involving the coordinated boron atom are altered; for instance, the B-O bonds adjacent to the B-N bond may lengthen, and the O-B-O angle within the ring decreases from the ideal 120° of a planar system.

ParameterValue in Free Trivinylboroxine (Theoretical)Expected Value in Pyridine Adduct
Boroxine Ring ConformationPlanarPuckered / Non-planar
Hybridization of Coordinated Boronsp²sp³
B-N Dative Bond LengthN/A~1.6 - 1.7 Å
O-B-O Angle at Coordinated Boron~120°< 120° (approaching tetrahedral)

Intermolecular Interactions and Crystal Packing in Pyridine-Boroxine Assemblies

One of the prominent interactions is π–π stacking between the aromatic pyridine rings of adjacent molecules. These interactions typically occur with an offset arrangement and centroid-to-centroid distances in the range of 3.5 to 4.0 Å. Furthermore, weak hydrogen bonds, such as C–H···O interactions between the vinyl or pyridine C–H groups and the oxygen atoms of the boroxine ring, can play a crucial role in stabilizing the crystal packing. C–H···π interactions, where a C–H bond points towards the face of a pyridine ring, are also plausible. The specific nature and geometry of these interactions determine the final crystal symmetry and density of the solid-state assembly.

Computational Chemistry Approaches

Computational chemistry provides a powerful lens for investigating the intricate structural and mechanistic details of pyridine-boroxine systems at the molecular level. Due to a lack of specific computational studies on pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane, this section will focus on the computational approaches used to study closely related pyridine-boroxine adducts, such as those derived from methylboroxine (B14396386) and phenylboroxine. These studies offer significant insights into the electronic structure, thermodynamics, kinetics, and coordination chemistry that are likely to be transferable to the triethenyl derivative.

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of pyridine-boroxine adducts. These calculations provide a detailed picture of how the electronic distribution within both the pyridine and boroxine molecules is altered upon the formation of a dative bond.

Upon adduct formation, a significant redistribution of electron density occurs from the nitrogen lone pair of the pyridine to the vacant p-orbital of one of the boron atoms in the boroxine ring. This charge transfer is a defining characteristic of the Lewis acid-base interaction. Computational models can quantify this charge transfer and visualize the changes in molecular orbitals. The highest occupied molecular orbital (HOMO) of the complex is typically located on the pyridine ring, while the lowest unoccupied molecular orbital (LUMO) is associated with the boroxine moiety. The energy gap between the HOMO and LUMO is a critical parameter that influences the kinetic stability and reactivity of the adduct.

Calculations on model systems like trimethylboroxine-amine adducts have shown that the formation of the B-N bond leads to a change in the hybridization of the boron atom from sp² to a more sp³-like character, resulting in a distortion of the planar boroxine ring. The energetics of this interaction, including the binding energy of the pyridine to the boroxine, can be calculated with high accuracy. This binding energy is a direct measure of the strength of the Lewis acid-base interaction.

Computational ParameterTypical Finding for Pyridine-Boroxine AdductsSignificance
Charge Transfer Significant electron density transfer from pyridine N to boroxine BQuantifies the Lewis acid-base interaction strength.
HOMO-LUMO Gap Reduced compared to isolated reactantsIndicates increased reactivity and potential for electronic transitions.
Binding Energy Exothermic, indicating a stable adductProvides a quantitative measure of the adduct's thermodynamic stability.
Boron Hybridization Change from trigonal planar (sp²) towards tetrahedral (sp³)Reflects the geometric and electronic changes upon coordination.

Note: The data presented are generalized from computational studies on analogous pyridine-boroxine systems due to the absence of specific literature on this compound.

Thermodynamic and Kinetic Modeling of Adduct Formation and Dissociation

Computational modeling is crucial for understanding the thermodynamic and kinetic aspects of the formation and dissociation of pyridine-boroxine adducts. Such studies can predict the feasibility of adduct formation under different conditions and the mechanisms by which these processes occur.

The calculations indicate that the formation of the triphenylboroxine-pyridine adduct is thermodynamically and kinetically more favored than the corresponding methyl system. nih.gov This suggests that the electronic nature of the substituent on the boroxine ring (ethenyl vs. phenyl vs. methyl) plays a significant role in the thermodynamics and kinetics of adduct formation.

Thermodynamic Parameters: Computational methods can calculate key thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the adduct formation reaction. A negative ΔG indicates a spontaneous process. For the formation of triphenylboroxine-pyridine adducts, the reaction is generally found to be thermodynamically favorable. nih.gov

Kinetic Modeling: Kinetic modeling involves locating the transition states for each step of the reaction mechanism and calculating the activation energies. The rate-determining steps in the formation of boroxine-amine adducts are typically the condensation reactions and the final ring closure. nih.gov Fast amine exchange is also predicted to occur throughout the transformation. nih.gov

ParameterDescriptionRelevance to Pyridine-Boroxine Systems
Gibbs Free Energy (ΔG) The overall energy change of the reaction, indicating spontaneity.A negative value suggests that the formation of the pyridine-boroxine adduct is favorable.
Enthalpy (ΔH) The heat change of the reaction.A negative value indicates an exothermic reaction, which is typical for adduct formation.
Entropy (ΔS) The change in disorder of the system.The association of two molecules into one typically leads to a decrease in entropy.
Activation Energy (Ea) The energy barrier that must be overcome for a reaction to occur.Lower activation energies indicate faster reaction rates for adduct formation or dissociation.

Note: The insights are based on computational studies of related boroxine-amine systems in the absence of specific data for this compound.

Analysis of Lewis Acidity and Coordination Geometry in Boroxine Systems

The Lewis acidity of the boroxine ring is a key determinant of its ability to form adducts with Lewis bases like pyridine. Computational chemistry offers several methods to quantify and analyze this property. The coordination geometry of the resulting adduct is also a critical aspect that can be accurately predicted by computational models.

Lewis Acidity Analysis: The Lewis acidity of a boroxine is primarily attributed to the vacant p-orbitals on the boron atoms. The electron-withdrawing nature of the oxygen atoms in the ring enhances this acidity. The substituents on the boron atoms also play a crucial role; electron-withdrawing groups increase Lewis acidity, while electron-donating groups decrease it. In the case of triethenyl-1,3,5,2,4,6-trioxatriborinane, the vinyl groups are generally considered to be weakly electron-withdrawing, suggesting a moderate Lewis acidity.

Computational methods can be used to calculate various descriptors of Lewis acidity, such as the fluoride (B91410) ion affinity (FIA), the energy of the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential at the boron nucleus. A higher FIA and a lower LUMO energy generally indicate stronger Lewis acidity.

Coordination Geometry: Upon adduct formation with pyridine, the geometry of the boroxine ring is expected to change significantly. The boron atom that binds to the pyridine nitrogen will shift from a trigonal planar to a more tetrahedral geometry. This results in a puckering of the otherwise planar boroxine ring. The B-N bond distance is a key parameter that can be precisely calculated and is indicative of the strength of the coordination bond. Typical B-N dative bond lengths in such adducts are in the range of 1.6 to 1.7 Å. The bond angles around the coordinated boron atom will also deviate from the ideal 120° of a trigonal planar geometry.

ParameterPredicted Feature for Pyridine-Triethenyl-1,3,5,2,4,6-trioxatriborinane AdductSignificance
Lewis Acidity Moderate, influenced by the vinyl substituents.Determines the strength of the interaction with pyridine and the stability of the adduct.
Coordination Number of Boron Increases from 3 to 4 upon adduct formation.Fundamental change in the bonding environment of the boron atom.
Boroxine Ring Geometry Puckered or distorted from planarity.A direct consequence of the change in boron hybridization upon coordination.
B-N Bond Distance Predicted to be in the range of 1.6 - 1.7 Å.A key indicator of the dative bond strength.
Coordination Geometry around Boron Distorted tetrahedral.Reflects the sp³-like character of the coordinated boron atom.

Note: These predictions are based on established principles of coordination chemistry and computational studies on analogous boroxine systems, pending specific experimental or computational data for the triethenyl derivative.

Reactivity and Dynamic Covalent Chemistry of Pyridine Triethenyl 1,3,5,2,4,6 Trioxatriborinane

Reversible Coordination Dynamics with Nitrogenous Bases

The boron atoms in the triethenyl-1,3,5,2,4,6-trioxatriborinane ring are Lewis acidic, readily interacting with Lewis bases such as pyridine (B92270) and other nitrogenous bases to form adducts. This coordination is a reversible process, characterized by a dynamic equilibrium between the free boroxine (B1236090) and the base-adduct. The pyridine molecule in the named compound is not just a counter-ion but is dynamically coordinated to one of the boron centers. This interaction is a hallmark of the dynamic covalent nature of boroxine chemistry, where the equilibrium can be shifted by changes in concentration, temperature, or the introduction of competing bases.

This reversible coordination is fundamental to the application of boroxines in self-healing materials and dynamic molecular architectures. The constant association and dissociation of the Lewis base allow for structural reorganization and error correction within a system.

The dissociation of the pyridine from the boroxine adduct is a key kinetic parameter. Fast exchange dynamics are expected, meaning the pyridine molecule rapidly associates and dissociates from the boron center. acs.orgnih.gov This dynamic behavior is crucial for applications where responsive materials are desired. For the analogous triphenylboroxine-pyridine adduct, the transformation is suggested to be both thermodynamically and kinetically more favored compared to the methyl-substituted system, indicating that the electronic properties of the substituents on the boroxine ring play a significant role. acs.orgnih.gov

Table 1: Representative Thermodynamic Parameters for Boroxine Formation (Analogous Systems)

System ΔH (kcal/mol) ΔG (kcal/mol) Notes
H₃B₃O₃ formation (in CCl₄) +11.2 +4.5 Calculated for the dehydration of boric acid in a non-polar solvent.
(H₂N)₃B₃O₃ formation (in vacuo) -2.9 - Shows the influence of electron-donating groups on the thermodynamics.

Note: Data derived from computational studies on analogous boroxine systems and illustrates general thermodynamic trends. Specific values for triethenyl-1,3,5,2,4,6-trioxatriborinane may differ.

The stability of the adduct formed between triethenyl-1,3,5,2,4,6-trioxatriborinane and a nitrogenous base, as well as the rate of exchange of the base, is significantly influenced by both steric and electronic factors.

Electronic Factors: The Lewis acidity of the boron atoms in the boroxine ring is modulated by the electronic properties of the substituents. The ethenyl (vinyl) groups are generally considered to be weakly electron-withdrawing, which would enhance the Lewis acidity of the boron centers compared to alkyl-substituted boroxines. A more Lewis acidic boron center will form a stronger, more stable adduct with pyridine. Conversely, more electron-donating substituents on the nitrogenous base will increase its basicity and lead to a more stable adduct.

Steric Factors: Steric hindrance around the nitrogen atom of the base or around the boron atoms of the boroxine ring can significantly impact adduct stability. Bulky substituents on the pyridine ring, particularly at the positions adjacent to the nitrogen, can sterically clash with the boroxine ring, weakening the B-N dative bond and increasing the rate of dissociation. This principle is well-established in Lewis acid-base chemistry. For instance, studies on other pyridine-boron adducts have shown that steric bulk can decrease both the enthalpy and entropy of adduct formation, leading to lower formation constants. rsc.org

Exchange Reactions and Transesterification Pathways

The dynamic nature of the B-O bonds in the boroxine ring allows for exchange reactions and transesterification. These processes are fundamental to the dynamic covalent chemistry of these compounds and enable the formation of mixed boroxines and the exchange of substituents.

Triethenyl-1,3,5,2,4,6-trioxatriborinane exists in equilibrium with its corresponding monomer, vinylboronic acid, particularly in the presence of water. This equilibrium is a defining characteristic of boroxines.

3 CH₂=CHB(OH)₂ ⇌ (CH₂=CHBO)₃ + 3 H₂O

In the solid state and in anhydrous solvents, the boroxine form is generally favored. However, the addition of water can shift the equilibrium towards the boronic acid. This hydrolysis can be reversed by removing water, for example, through azeotropic distillation or by using a drying agent. The stability of the boroxine ring against hydrolysis can be influenced by the substituents; however, most boroxines are susceptible to hydrolysis to some extent. The presence of a Lewis base like pyridine can stabilize the boroxine form by forming an adduct, thereby shifting the equilibrium away from the boronic acid.

Exchange reactions in boroxine systems can occur through both catalyst-free and catalyzed pathways. In a mixture of two different boroxines, a statistical distribution of mixed boroxines can be formed simply by heating, indicating a catalyst-free exchange mechanism. This likely proceeds through a dissociative mechanism involving the transient formation of boronic acid monomers or oligomers.

Lewis bases, including pyridine, can act as catalysts for these exchange reactions. The coordination of a Lewis base to a boron center can activate the boroxine ring, making it more susceptible to nucleophilic attack. This can facilitate the exchange of boronic acid units between different boroxine rings, leading to the formation of hetero-boroxines (boroxines with different substituents). This Lewis base catalysis is a key feature in the development of dynamic materials based on boroxines, as it allows for control over the rate of exchange and the resulting equilibrium position. nih.govsioc.ac.cnresearchgate.netnih.govprinceton.edu

Functional Group Transformations on the Ethenyl Moieties

The three ethenyl (vinyl) groups on the periphery of the triethenyl-1,3,5,2,4,6-trioxatriborinane ring are amenable to a variety of functional group transformations common to alkenes. These reactions provide a pathway to more complex and functionalized boroxine derivatives.

One of the most significant reactions is the Suzuki-Miyaura cross-coupling . The pyridine complex of trivinylboroxine can serve as a vinylating agent in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl electrophiles to form substituted styrenes. nih.gov This reaction is valuable for the synthesis of complex organic molecules.

The vinyl groups can also undergo hydroboration-oxidation . This two-step reaction first involves the addition of a borane (B79455) reagent across the double bond, followed by oxidation, typically with hydrogen peroxide and a base. This process converts the vinyl group into a hydroxyethyl (B10761427) group, providing a method for introducing alcohol functionality onto the boroxine scaffold. wikipedia.orgwikipedia.orgchemistrytalk.orgmasterorganicchemistry.comlibretexts.orgyoutube.com

Furthermore, vinylboroxines can participate in arylation and vinylation reactions with α-diazocarbonyl compounds under mild conditions. This provides an alternative route to the formation of α-arylated or α-vinylated carbonyl compounds. organic-chemistry.orgnih.gov

Olefin metathesis is another potential transformation. Cross-metathesis reactions with other olefins, catalyzed by ruthenium-based catalysts, could be employed to elaborate the vinyl side chains into more complex unsaturated structures. researchgate.netumicore.com Similarly, cycloaddition reactions , such as [3+2] cycloadditions, could potentially be used to construct heterocyclic rings appended to the boroxine core. nih.govclockss.org

Table 2: Chemical Compounds Mentioned

Compound Name
Pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane
Pyridine
Triethenyl-1,3,5,2,4,6-trioxatriborinane
Trimethylboroxine (B150302)
Triphenylboroxine
Methylboronic acid
Vinylboronic acid
Boric acid
Hydrogen peroxide

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) Utilizing Vinyl Boroxine Equivalents

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in organic chemistry, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org The pyridine complex of triethenyl-1,3,5,2,4,6-trioxatriborinane is frequently employed as a stable and efficient source of vinylboronic acid for these transformations. smallmolecules.comfishersci.ca This reaction provides a powerful method for the synthesis of conjugated systems such as styrenes and vinyl-substituted heterocycles. libretexts.org

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org In the context of the trivinylboroxine pyridine complex, the vinyl group is transferred from the boron atom to the palladium center during the transmetalation step. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the use of commercially available and less toxic boron reagents. nih.govnih.gov While the Lewis basic nitrogen of a pyridine substrate can sometimes inhibit catalysis by binding to the metal center, the use of the boroxine-pyridine adduct as a reagent is well-established. nih.gov

Below is a table summarizing the general Suzuki-Miyaura reaction using the trivinylboroxine pyridine complex.

FeatureDescription
Reaction Suzuki-Miyaura Cross-Coupling
Organoboron Reagent This compound
Coupling Partner Aryl/Heteroaryl/Vinyl Halides (X = I, Br, Cl) or Triflates (OTf)
Catalyst Palladium(0) complexes (e.g., Pd(PPh₃)₄)
Base Required for activation of the boronic acid/ester
Product Substituted vinylarene or diene
General Scheme R-X + (CH₂=CH-B-O-)₃·Py → R-CH=CH₂

Stereoselective Synthesis via Palladium-Catalyzed Carboamination

Beyond cross-coupling, the trivinylboroxine pyridine complex is a valuable reagent in palladium-catalyzed carboamination reactions. smallmolecules.comfishersci.ca These reactions are powerful methods for constructing nitrogen-containing heterocycles, such as pyrrolidines and piperidines, which are common motifs in biologically active molecules. nih.govedelris.comumich.edu The process involves the addition of a carbon group (from the vinylboroxine) and a nitrogen group across an alkene.

Palladium-catalyzed carboamination of γ-aminoalkenes allows for the convergent synthesis of substituted pyrrolidines, often with high levels of diastereoselectivity. nih.govedelris.com The reaction's stereochemical outcome can be influenced by the substrate and catalytic system. While significant progress has been made, achieving high stereoselectivity in the formation of polysubstituted rings remains a challenge in the field. nih.gov The use of the trivinylboroxine complex provides the vinyl moiety that is incorporated into the final heterocyclic product.

The table below outlines the key aspects of a typical palladium-catalyzed carboamination.

FeatureDescription
Reaction Palladium-Catalyzed Carboamination
Vinyl Source This compound
Substrate γ-Aminoalkenes or similar unsaturated amines
Catalyst Palladium(II) complexes
Process Intramolecular cyclization incorporating the vinyl group
Product Vinyl-substituted N-heterocycles (e.g., pyrrolidines)
Key Advantage Efficient assembly of complex heterocyclic structures

Hydrolytic Stability and Strategies for Enhancement

A significant limitation for the broader application of boroxines and boronic esters is their inherent instability towards water. researchgate.netacs.orgresearchgate.net Boroxines are cyclic anhydrides of boronic acids, and their formation through the dehydration of three boronic acid molecules is a reversible process. researchgate.netresearchgate.net In the presence of water, the B-O bonds in the boroxine ring are susceptible to hydrolysis, readily converting the boroxine back to its constituent boronic acid monomers. researchgate.netresearchgate.net This hydrolytic instability necessitates careful handling and storage and has driven research into strategies to enhance their robustness.

Factors Influencing Boroxine Hydrolysis in the Presence of Pyridine

The hydrolytic stability of a boroxine can be significantly improved by the formation of an adduct with an N-donor ligand, such as pyridine. researchgate.net The coordination of the pyridine nitrogen to one of the boron atoms in the boroxine ring has a stabilizing effect through two primary mechanisms:

Electronic Deactivation : The lone pair of electrons from the pyridine nitrogen donates into the vacant p-orbital of the Lewis acidic boron atom. This electron donation reduces the electrophilicity of the boron, making it less susceptible to nucleophilic attack by water. researchgate.net

Steric Shielding : The presence of the pyridine ring provides steric bulk around the boron atom, physically hindering the approach of water molecules to the reactive B-O bonds. researchgate.net

The equilibrium between the boronic acid and the boroxine can be influenced by various factors, including solvent and temperature. researchgate.net The presence of pyridine shifts this equilibrium towards the more stable boroxine adduct, making it a more practical and storable reagent. The hydrolysis of imines in the presence of pyridine and a metal catalyst has been shown to depend on factors like pH and the nature of the metal ion, suggesting that the environment plays a critical role in the stability of coordination complexes. mdpi.com

FactorInfluence on StabilityMechanism
Pyridine Coordination IncreasesElectron donation to boron reduces Lewis acidity. researchgate.net
Steric Hindrance IncreasesPyridine ring sterically blocks water attack. researchgate.net
Water Concentration DecreasesDrives equilibrium from boroxine back to boronic acid. researchgate.net
Temperature VariesAffects the position of the boroxine-boronic acid equilibrium. researchgate.net

Internal Boron-Nitrogen Coordination Effects on Hydrolytic Stability

A highly effective strategy for enhancing the stability of organoboron compounds is the incorporation of an internal (intramolecular) boron-nitrogen dative bond. acs.org While the this compound complex relies on an intermolecular interaction, the principle of B-N coordination is a powerful general strategy. Studies on other organoboron species, such as nitrogen-coordinating cyclic boronic diesters, have demonstrated that the presence of an internal N→B bond leads to a significant increase in resistance to both water and heat compared to conventional boronic esters. researchgate.netacs.orgnih.gov

This enhanced stability arises from the formation of a stable, chelated ring structure where the nitrogen atom is covalently linked within the same molecule that contains the boron atom. acs.org Thermodynamic and kinetic studies have confirmed that these intramolecularly coordinated systems exhibit superior hydrolytic stability. researchgate.netacs.orgnih.gov This approach has been successfully applied in materials science to create more robust self-healing polymers and vitrimers, overcoming the limitations imposed by the water sensitivity of traditional boronic ester or boroxine linkages. researchgate.netacs.orgacs.orgnih.gov

Applications in Advanced Materials and Polymer Science

Supramolecular Assembly and Self-Healing Materials

The reversible nature of the B-O bonds within the boroxine (B1236090) ring of pyridine (B92270), triethenyl-1,3,5,2,4,6-trioxatriborinane is central to its use in supramolecular chemistry. This dynamic covalent character allows for the construction of polymers that can self-assemble into ordered structures and exhibit intrinsic self-healing properties. The presence of pyridine can further influence these assemblies through coordination chemistry.

The design of supramolecular polymers utilizing boroxine scaffolds hinges on the principles of dynamic covalent chemistry, where reversible reactions enable the formation of ordered, yet adaptable, structures. nih.gov The boroxine core, formed from the condensation of boronic acids, serves as a C3-symmetrical building block. researchgate.net Key design strategies include:

Dynamic Covalent Bonds: The formation of the boroxine ring is a reversible condensation reaction. nih.gov This dynamic equilibrium allows for "error correction" during the assembly process, leading to highly ordered and crystalline materials. openreview.net The pyridine moiety can influence the stability and exchange kinetics of the boroxine ring.

Non-Covalent Interactions: Supramolecular polymerization is guided by secondary interactions such as hydrogen bonding and π-π stacking. nih.govtue.nl By attaching functional groups to the vinyl substituents, specific and directional interactions can be programmed into the monomers, directing their assembly into well-defined one-dimensional helical aggregates or other complex architectures. nih.govtue.nl

In Situ Synthesis: Boroxine-based monomers can be synthesized in situ from their boronic acid precursors, simplifying the creation of complex supramolecular systems. nih.gov This approach allows for the co-condensation of different precursors to create functional, mixed-component materials. nih.govresearchgate.net The pyridine complex of triethenyl-1,3,5,2,4,6-trioxatriborinane is stable and can be readily incorporated into these systems.

Design PrincipleKey FeatureConsequence for Supramolecular Polymer
Dynamic Covalent Chemistry Reversible boroxine ring formationError correction, formation of ordered structures
Non-Covalent Interactions Hydrogen bonding, π-π stackingDirectional assembly, formation of helical fibers
In Situ Monomer Synthesis Co-condensation of precursorsFacile creation of functional, mixed-component systems

Traditional thermoset polymers possess robust mechanical properties due to their permanent, covalently cross-linked networks, but this permanence renders them difficult to recycle or reprocess. acs.org By employing the dynamic covalent chemistry of the boroxine ring in pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane, it is possible to create dynamic cross-links in polymer networks. acs.org

These dynamic networks, often referred to as vitrimers, behave like classical thermosets at service temperatures but can be reprocessed at elevated temperatures where the bond exchange reactions are activated. researchgate.net The exchange reaction of boroxine allows the network topology to be rearranged without compromising the cross-link density. acs.orgresearchgate.net This enables the material to be reshaped, repaired, and recycled. For example, thermosets based on boroxine networks have demonstrated the ability to be recycled back to their monomeric components when heated in water. acs.org The incorporation of the triethenyl groups allows for initial network formation via standard polymerization techniques, with the boroxine units providing the dynamic character.

Material PropertyEnabling MechanismResearch Finding
Reprocessability Dynamic boroxine exchange reactionPolymer networks can be reshaped and remolded at elevated temperatures. acs.org
Recyclability Reversibility of boroxine formationMaterial can be broken down to its monomer upon heating in water. acs.org
Mechanical Strength Covalent cross-linkingBoroxine-based thermosets exhibit high strength and stiffness. acs.orgnih.gov

The dynamic nature of boroxine and related boronic ester bonds allows for the creation of polymer networks that can adapt to their environment and respond to external stimuli. nih.gov The equilibrium between boroxine rings and boronic acids can be influenced by factors such as water (humidity) and temperature. nih.govumons.ac.be

Humidity Response: The presence of water can shift the equilibrium from the boroxine ring back to the boronic acid, altering the cross-link density and, consequently, the mechanical properties of the material. umons.ac.bemdpi.com This water-driven dynamic equilibrium can be harnessed to induce self-healing under ambient, humid conditions. nih.govumons.ac.be

Thermal Response: At elevated temperatures, the exchange reactions of B-O bonds are accelerated, enabling stress relaxation, malleability, and reprocessing. acs.orgumons.ac.be This allows the material to adapt its shape or heal damage when heated. nih.gov

pH Response: Boronic esters, closely related to boroxines, exhibit pH-responsive behavior, which can be used to trigger changes in the polymer network. nih.govmdpi.com

These responsive properties are crucial for developing "smart" materials for applications ranging from sensors to controlled-release systems. mdpi.comnih.govrsc.org The pyridine component can also play a role in the responsiveness, as its coordination to the boron centers can be influenced by environmental pH.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

This compound is a precursor for building units in the synthesis of highly ordered, porous crystalline materials like Covalent Organic Frameworks (COFs) and can be integrated into Metal-Organic Frameworks (MOFs). researchgate.netacs.org The boroxine ring provides a geometrically defined, dynamic linkage, while the vinyl groups offer sites for post-synthetic modification.

Boroxine formation is one of the foundational reactions used in the design and synthesis of COFs. openreview.netacs.org The self-condensation of boronic acids into boroxine rings is a highly reversible process that facilitates the formation of crystalline, porous polymers over amorphous, disordered ones. openreview.net

The synthesis of boroxine-linked COFs typically involves the solvothermal reaction of multifunctional boronic acids. openreview.net However, recent advancements have demonstrated rapid, room-temperature mechanochemical synthesis methods. researchgate.netnih.gov These solvent-free or low-solvent methods can significantly reduce reaction times and simplify purification. nih.govchemrxiv.org The dynamic nature of the boroxine linkage is key to the "error-checking" mechanism that allows defects to be corrected during the crystallization process, leading to materials with high porosity and crystallinity. openreview.net New synthetic approaches, such as the transesterification of pinacol (B44631) aryl boronates, have also been developed to overcome challenges associated with the instability or poor solubility of some boronic acid precursors. acs.orgnih.gov

The vinyl groups of triethenyl-1,3,5,2,4,6-trioxatriborinane provide reactive handles for the post-synthetic modification of porous frameworks. Once the COF is synthesized using the boroxine core as the structural linker, the pendant vinyl groups within the pores can undergo a variety of chemical transformations. This allows for the precise tuning of the framework's chemical and physical properties.

In the context of MOFs, boronic acid-functionalized ligands can be incorporated to create frameworks with specific recognition sites. While the triethenylboroxine unit itself is typically used in COF synthesis, ligands containing boronic acid groups can be co-assembled into MOFs. researchgate.net These boronic acid sites are known to reversibly bind with cis-diol-containing molecules, such as sugars and certain biomolecules, making these MOFs promising for applications in sensing and separation. researchgate.netnih.gov The pyridine component can also act as a coordination site for metal ions, suggesting the potential for creating hybrid MOF-like structures.

Potential for Functionalizing Frameworks via Ethenyl Groups

The structure of triethenyl-1,3,5,2,4,6-trioxatriborinane contains three reactive ethenyl (vinyl) groups. These vinyl groups represent valuable synthetic handles for the functionalization of various material frameworks, such as metal-organic frameworks (MOFs) and polymers. In the context of advanced materials, the ability to introduce specific functional groups is crucial for tailoring properties like porosity, catalytic activity, and sensor capabilities. uky.edu

The vinyl groups on the boroxine ring can potentially participate in a variety of post-synthetic modification reactions. For instance, they can undergo polymerization to create cross-linked networks or be utilized in "click" chemistry reactions, such as thiol-ene additions, to covalently attach other molecules to the framework. This potential allows for the integration of the boroxine moiety into larger, more complex material architectures. While the direct use of the pyridine complex for this purpose is an area of ongoing research, the principle of using vinyl-functionalized building blocks is a well-established strategy in materials science for creating functional materials. uky.eduresearchgate.net The presence of pyridine can also influence the properties of resulting materials by providing a site for hydrogen bonding or metal coordination. researchgate.netnih.gov

Role in Organic Synthesis and Catalysis

The pyridine-complexed form of triethenyl-1,3,5,2,4,6-trioxatriborinane serves as a stable and efficient reagent in several key synthetic transformations, particularly those catalyzed by transition metals.

Vinyl Source in Cross-Coupling Reactions

This compound is widely employed as a vinylating agent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The compound serves as a solid, air- and moisture-stable precursor to vinylboronic acid, which can be difficult to handle directly. The pyridine molecule forms a stable complex with the trivinylboroxin, enhancing its shelf-life and ease of use.

This protocol facilitates the synthesis of functionalized styrene (B11656) derivatives from a variety of aryl halides. The reaction typically proceeds in high yields and demonstrates broad functional group tolerance.

Aryl Halide SubstrateProductYield (%)
1-Iodo-4-nitrobenzene4-Nitrostyrene98
1-Bromo-4-fluorobenzene4-Fluorostyrene94
2-Bromopyridine2-Vinylpyridine85
1-Bromo-2-iodobenzene2-Bromostyrene95
Methyl 4-iodobenzoateMethyl 4-vinylbenzoate99

Table 1: Examples of Suzuki-Miyaura cross-coupling reactions using this compound as the vinyl source. Conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate.

Precatalyst and Ligand Roles in Palladium-Catalyzed Transformations

In the context of palladium-catalyzed reactions, the primary role of this compound is that of a reagent rather than a direct ligand or precatalyst. The catalytic cycle is driven by a separate palladium complex (e.g., a Pd(0) species). The pyridine component of the complex functions as a stabilizing Lewis base for the electron-deficient boroxine ring. This stabilization is crucial for the reagent's practicality.

While numerous pyridine-containing compounds are designed and utilized as ligands to modulate the electronic and steric properties of palladium catalysts, the pyridine in this specific complex does not typically displace other, more strongly coordinating ligands (like phosphines) from the palladium center during catalysis. beilstein-journals.orgunibe.chnih.gov Its function is to deliver the vinylboron species to the reaction mixture in a controlled and stable manner.

Applications in Kinetic Resolution and Stereoselective Synthesis

The vinylboronic anhydride (B1165640) pyridine complex has proven valuable in stereoselective transformations, including palladium-catalyzed kinetic resolutions. smallmolecules.com Kinetic resolution is a method for separating a racemic mixture of chiral molecules by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent.

One notable application is the kinetic resolution of phosphoryl and sulfonyl esters of binaphthol derivatives. This is achieved through the palladium-catalyzed alcoholysis of their corresponding vinyl ethers. In this process, a chiral palladium catalyst selectively promotes the reaction of one enantiomer over the other, allowing for the separation of the unreacted, optically enriched starting material from the product. Similar strategies have been applied to the kinetic resolution of other axially chiral biaryl derivatives, highlighting the utility of this reagent in accessing enantiomerically pure compounds. smallmolecules.com The development of such methods is critical for the pharmaceutical and agrochemical industries, where the specific stereoisomer of a molecule often dictates its biological activity. nih.govox.ac.uk

Application AreaReaction TypeRole of this compound
Kinetic ResolutionPd-catalyzed alcoholysis of vinyl ethersReagent for the preparation of vinyl ether substrates
Stereoselective SynthesisPalladium-catalyzed carboaminationVinylating reagent
Asymmetric SynthesisRh-catalyzed reductive Heck reactionPotential vinylboron source for carbometalation

Table 2: Applications of this compound in stereoselective synthesis.

Future Research Directions and Emerging Opportunities

Exploration of Novel Pyridine-Boroxine Architectures with Tailored Reactivity

The exploration of new molecular designs incorporating the pyridine-boroxine motif is a primary avenue for future research. Scientists are moving beyond simple structures to create complex architectures with reactivity and properties tailored for specific functions. A key strategy involves modifying the substituents on the boroxine (B1236090) ring. For instance, research into novel discotic boroxines has shown that attaching three trialkyloxyphenyl substituents can induce liquid crystalline behavior. mdpi.com The length of the alkyl chains on these substituents directly influences the mesophase properties, demonstrating a clear path toward tunable materials. mdpi.com

Another promising approach is the use of on-surface synthesis, which provides a bottom-up method for creating highly ordered, two-dimensional covalent organic frameworks (2D-COFs). units.it This technique allows for the precise control of morphology and chemistry at interfaces, paving the way for functional surfaces with tailored electronic and chemical properties. units.it The pyridine (B92270) component in these architectures is not merely a passive ligand; its electronic properties and reactivity can be systematically varied to influence the stability and dynamic behavior of the entire boroxine complex. rsc.org Future work will likely focus on synthesizing a wider variety of substituted pyridine and boroxine precursors to build a diverse library of molecular building blocks for creating materials with bespoke reactivity.

Advanced In-Situ Characterization Techniques for Dynamic Boroxine Systems

Understanding and controlling the dynamic covalent chemistry of boroxine systems requires sophisticated analytical techniques that can probe these changes in real time. The reversible formation and hydrolysis of the boroxine ring are central to its function, and observing these processes as they happen is crucial for designing robust materials. nih.govrsc.org

A significant advancement in this area is the use of near-ambient pressure X-ray photoelectron spectroscopy (NAP-XPS). nih.govrsc.org This powerful technique allows researchers to monitor the chemical state of the boroxine framework on a surface while controlling environmental parameters like temperature and water partial pressure. nih.gov By using NAP-XPS, scientists can map the specific conditions under which the condensation reaction (forming the boroxine ring) and the hydrolysis reaction (breaking the ring) are in equilibrium. rsc.org This knowledge is vital for achieving the high crystallinity needed for functional covalent organic frameworks. rsc.org

Future research will focus on expanding the toolkit of in-situ characterization methods. Techniques that can provide complementary information on structure, morphology, and electronic properties under dynamic conditions will be essential for gaining a complete picture of these complex systems.

Technique Information Gained Relevance to Boroxine Systems
Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS)Real-time surface chemical composition, oxidation states.Directly observes the equilibrium between boronic acids and boroxine rings under varying temperature and pressure, crucial for controlling 2D-COF growth. nih.govrsc.org
Scanning Tunneling Microscopy (STM)High-resolution imaging of surface morphology and molecular assembly.Visualizes the formation of boroxine-based structures on surfaces, revealing details about ordering and potential reaction intermediates. units.it
Next-Edge X-ray Absorption Fine Structure (NEXAFS)Information on electronic structure and molecular orientation.Acts as a fingerprint for the chemical state of the boroxine ring and helps determine the adsorption geometry of the molecules on a surface. units.it

Rational Design of Boroxine-Based Materials with Tunable Macroscopic Properties

The ultimate goal is to move from trial-and-error discovery to the rational design of boroxine-based materials with predictable, tunable macroscopic properties. This approach, inspired by successes in fields like metal-organic frameworks (MOFs), involves using fundamental principles to select molecular building blocks that will self-assemble into materials with desired characteristics. rsc.orgrsc.org

The synthesis of discotic liquid crystalline boroxines serves as an excellent example of this design philosophy. In this system, researchers have demonstrated that the macroscopic properties, specifically the temperature range of the liquid crystal phase, can be systematically tuned by adjusting the length of the alkyl chains on the molecular precursors. mdpi.com This ability to fine-tune properties is critical for developing materials for applications such as organic electronics or sensors.

The on-surface synthesis of boroxine molecules further highlights the potential for a bottom-up design approach. By carefully selecting the boronic acid precursors, it is possible to functionalize surfaces with macromolecules of specific sizes and chemical compositions, thereby tailoring the surface properties for targeted applications. units.it Future efforts will concentrate on developing computational models to predict the properties of novel pyridine-boroxine architectures before synthesis, accelerating the discovery of new functional materials.

Boroxine Derivative Alkyl Chain Melting Point (°C) Clearing Point (°C) Phase Width (K)
11aC8--Non-mesogenic
11bC925135110
11cC1036136100
11dC114213391
11eC124912374
Data adapted from research on discotic boroxines, illustrating how modifying molecular structure (alkyl chain length) tunes macroscopic properties (mesophase temperature range). mdpi.com

Integration into Multi-component Dynamic Covalent Systems for Enhanced Functionality

The dynamic nature of the boron-oxygen bonds in boroxine rings makes them ideal components for creating complex, adaptive, and functional materials. nih.govresearchgate.net A significant area of emerging opportunity lies in integrating pyridine-boroxine units into multi-component dynamic covalent systems. In such systems, the reversible boroxine formation can act as a dynamic cross-link in polymers, leading to materials with properties like self-healing or malleability. nih.gov

The recent development of water-stable boroxine structures represents a major breakthrough, dramatically expanding the potential applications of these systems to aqueous environments. nih.govresearchgate.net This opens the door for creating boroxine-based hydrogels with reversible sol-gel transitions, which could have applications in biomedical engineering and soft robotics. nih.govresearchgate.net These water-compatible dynamic covalent bonds allow for the design of materials that can adapt and respond to changes in their environment. nih.gov

Furthermore, the pyridine-boroxine motif can be incorporated into supramolecular polymer systems. By combining different boronic acid precursors in a co-assembly process, it is possible to create complex, ordered one-dimensional structures. nih.gov This multi-component approach could lead to materials with enhanced functionalities, such as circularly polarized luminescence, by enabling the precise arrangement of different functional units along the polymer chain. nih.gov The future of boroxine chemistry lies in harnessing this dynamic behavior within increasingly complex and functional multi-component systems.

Q & A

Q. What methodologies optimize the compound’s use in vitrimers for high-temperature applications?

  • Methodological Answer :
  • Dynamic Cross-linking : Blend with epoxy resins or polyurethanes.
  • Performance Metrics :
  • Creep resistance: DMA time-sweep tests at 150–200°C.
  • Reprocessability: Hot-press molding cycles (3–5×) to assess mechanical retention.
  • Contradictions : Conflicting reports on optimal boron content (5–15 wt%) require DoE (Design of Experiments) approaches .

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